Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
Overview
Description
The compound “Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate” is a complex organic molecule. It contains a benzothiophene ring, which is a type of heterocyclic compound . The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced to organic compounds through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzothiophene ring and the trifluoromethyl group. The trifluoromethyl group is known to have significant electronegativity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its bonds. Trifluoromethyl groups are known to have unique physicochemical properties due to the presence of fluorine atoms .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been used in the synthesis of various heterocyclic compounds, including antimicrobial and anti-inflammatory agents. This demonstrates the compound's utility in creating biologically active substances (Narayana, Ashalatha, Raj, & Kumari, 2006).
Preparation of Hypnotic Agents
- Ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, another derivative, has been synthesized and shown potential as a hypnotic agent. This highlights the compound's relevance in pharmacological research (Ghorab, Heiba, & El-gawish, 1995).
Chemical Reactions and Syntheses
- The compound has been involved in various chemical reactions, including recyclization and decyclization, showcasing its versatility in organic synthesis and the formation of complex molecules (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014; Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).
Multicomponent Synthesis
- It has been used in a one-pot, multicomponent reaction to synthesize benzochromenes, underlining its role in facilitating efficient chemical syntheses (Duan, Wang, Xu, Kang, Zhang, Song, & Deng, 2013).
Diels-Alder Reactions
- In the field of organic chemistry, the compound has been utilized in Diels-Alder reactions, a classic method for creating complex, cyclic structures, showing its utility in advanced organic synthesis (Kondratov, Tolmachova, Dolovanyuk, Gerus, Daniliuc, & Haufe, 2015; Kondratov, Tolmachova, Dolovanyuk, Gerus, Bergander, Daniliuc, & Haufe, 2014).
Catalytic Reactions
- The compound has been studied for its role in catalytic trifluoromethylation, a reaction important in the synthesis of organofluorine compounds, which are significant in various fields including medicinal chemistry (Arimori & Shibata, 2015).
Photophysical Studies
- Various derivatives of Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate have been used in photophysical studies, revealing their potential in photochemical applications (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group are often used in pharmaceuticals and agrochemicals due to their unique properties . The specific target would depend on the exact structure of the compound and its intended use.
Mode of Action
The trifluoromethyl group in a compound can influence its reactivity and interaction with other molecules . The benzothiophene component might interact with biological targets through aromatic stacking interactions or hydrogen bonding .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways depending on its specific targets. For instance, compounds with a trifluoromethyl group have been used in Suzuki–Miyaura cross-coupling reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. The trifluoromethyl group can influence the lipophilicity of the compound, which can affect its absorption and distribution .
Future Directions
Properties
IUPAC Name |
ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2S/c1-2-17-11(16)10-5-7-3-4-8(12(13,14)15)6-9(7)18-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTGOVLGERAGEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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